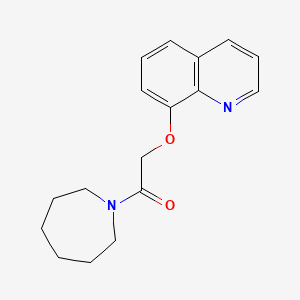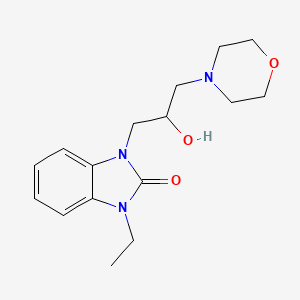
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, in recent years, MXE has gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
MXE acts as a non-competitive antagonist of the NMDA receptor, which blocks the action of glutamate, a neurotransmitter involved in learning, memory, and pain perception. This results in dissociative effects, including altered perception, hallucinations, and anesthetic effects.
Biochemical and Physiological Effects
MXE has been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing. It has also been found to have anesthetic effects, similar to ketamine, and can cause dissociation, altered perception, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to other dissociative drugs, allowing for longer experiments. It also has a lower affinity for the sigma receptor, which is involved in the side effects of dissociative drugs. However, MXE is not widely available and may be difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for MXE research. One area of interest is investigating the effects of MXE on the immune system, as it has been shown to have anti-inflammatory effects. Another potential direction is investigating the potential therapeutic applications of MXE for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MXE and its effects on the brain and body.
Métodos De Síntesis
MXE is synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with pyrrolidine and acetic anhydride to form MXE.
Aplicaciones Científicas De Investigación
MXE has been used in various scientific studies as a research tool to investigate the mechanism of action of dissociative drugs. It has been found to act as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and pain perception. MXE has also been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-4-6-11(7-5-10)14-12(16)9-15-8-2-3-13(15)17/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSEPYUHVPWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)




![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
